Ethyl 3-methylpyridazine-4-carboxylate
Overview
Description
Ethyl 3-methylpyridazine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyridazines, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The ethyl group attached to the carboxylate function indicates that it is an ester derivative of the corresponding carboxylic acid.
Synthesis Analysis
The synthesis of related pyridazine derivatives has been reported in several studies. For instance, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using various spectroscopic techniques, including NMR and mass spectroscopy . Similarly, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and its formation was found to be an exothermic and spontaneous reaction at room temperature . These studies provide insights into the synthetic routes that could be adapted for the synthesis of ethyl 3-methylpyridazine-4-carboxylate.
Molecular Structure Analysis
The molecular structure and properties of related compounds have been evaluated using quantum chemical calculations, such as density functional theory (DFT) . These studies include the analysis of vibrational modes, which can indicate the formation of dimers through intermolecular hydrogen bonding, and the calculation of binding energies using topological parameters at bond critical points (BCP) .
Chemical Reactions Analysis
The reactivity of pyridazine derivatives can be studied through various chemical reactions. For example, the synthesis of functionalized pyrido[4,3-b][1,4]oxazine derivatives from related starting materials has been reported . Additionally, the study of tautomeric forms and specific intermolecular interactions in methylated pyridazine derivatives provides insights into the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives can be influenced by substituents on the ring. For instance, the lipophilicity and intermolecular interactions of methylated pyridazine carboxylic acids have been studied, showing that methylation increases lipophilicity and affects the formation of hydrogen bonds . The antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives has also been evaluated, with some compounds showing significant activity .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 3-methylpyridazine-4-carboxylate is prominently used in the synthesis of diverse heterocyclic compounds. For instance, it's utilized in synthesizing naphthyridines, where ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates are formed via a one-step reaction from related pyridine dicarboxylates (Balogh, Hermecz, Simon, & Pusztay, 2009).
Antimicrobial Agent Synthesis
It's also a key ingredient in creating antimicrobial agents. The synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, which leads to the formation of various heterocyclic moieties like oxadiazoles and triazoles, demonstrates significant antimicrobial properties against a range of bacteria and fungi (Abdel-Mohsen, 2014).
Novel Compound Synthesis
The synthesis of novel compounds, such as ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate, is another application. This compound is synthesized from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate through multiple reaction steps, showcasing the versatility of ethyl 3-methylpyridazine-4-carboxylate in complex chemical syntheses (Lil, 2015).
Medicinal Chemistry Scaffolds
In medicinal chemistry, it's used to create new scaffolds, such as 7-aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones, through a Mannich-type reaction followed by intramolecular ring closure. This opens up new possibilities for developing medicinal compounds (Muylaert, Mangelinckx, Jatczak, De Coen, Hecke, & Stevens, 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-methylpyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-10-6(7)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAFELLTHKOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540653 | |
Record name | Ethyl 3-methylpyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylpyridazine-4-carboxylate | |
CAS RN |
98832-80-5 | |
Record name | 4-Pyridazinecarboxylic acid, 3-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98832-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-methylpyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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